molecular formula C15H22N2 B13750946 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 546127-60-0

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B13750946
CAS No.: 546127-60-0
M. Wt: 230.35 g/mol
InChI Key: GDOUHSCICXXCOJ-UHFFFAOYSA-N
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Description

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable diketone or ketoester in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds, acidic catalysts.

Major Products Formed

Scientific Research Applications

2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diethyl-2,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its diethyl and dimethyl substitutions may influence its binding affinity and selectivity for various biological targets, making it a valuable compound for further research .

Properties

CAS No.

546127-60-0

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

2,4-diethyl-2,8-dimethyl-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C15H22N2/c1-5-12-10-15(4,6-2)17-14-9-11(3)7-8-13(14)16-12/h7-9,17H,5-6,10H2,1-4H3

InChI Key

GDOUHSCICXXCOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C)NC(C1)(C)CC

Origin of Product

United States

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